N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-chlorophenyl)acetamide
Description
Its structure includes:
- N1-substituent: A bulky tert-butyl group, which may enhance metabolic stability and steric shielding .
- C3-position: A 4-chlorophenyl acetamide moiety, contributing to lipophilicity and electronic effects for target binding .
- Core: A 4-oxo-pyrazolopyrimidine system, common in bioactive molecules targeting enzymes like kinases .
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O2/c1-17(2,3)23-15-13(9-20-23)16(25)22(10-19-15)21-14(24)8-11-4-6-12(18)7-5-11/h4-7,9-10H,8H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQASXKQVENFLIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-chlorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Pyrazolo[3,4-d]pyrimidine Core:
- Starting with a suitable pyrazole derivative, the pyrazolo[3,4-d]pyrimidine core can be synthesized through cyclization reactions involving appropriate reagents and catalysts.
- Reaction conditions often include heating under reflux with solvents like ethanol or dimethylformamide (DMF).
Mechanism of Action
The mechanism of action of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-chlorophenyl)acetamide is largely dependent on its specific biological target. Generally, it may act by:
- Inhibiting specific enzymes or receptors involved in disease pathways.
- Interacting with nucleic acids or proteins to modulate their function.
Molecular Targets and Pathways:
- Enzymes such as kinases or proteases.
- Receptors involved in cell signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the N1 Position
The tert-butyl group in the target compound contrasts with analogs bearing aryl or heteroaryl substituents:
- 1-(4-fluorophenyl)-1H-pyrazolopyrimidine (): Lacking the tert-butyl group, this simpler analog may exhibit faster metabolic clearance .
Table 1: N1-Substituent Impact
Acetamide Substituent Modifications
The 4-chlorophenyl acetamide in the target compound differs from analogs with fluorophenyl or sulfonamide groups:
- tert-butyl 2-(5-amino-3-(4-fluorophenyl)-1H-pyrazol-4-yl)acetate (): A 4-fluorophenyl acetamide derivative with comparable bulk but altered electronic properties (Cl vs. F) .
- 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): A sulfonamide substituent introduces polar interactions but reduces lipophilicity .
Table 2: Acetamide Substituent Comparison
*ClogP values estimated using fragment-based methods.
Research Findings and Implications
- Steric Effects : The tert-butyl group in the target compound likely improves pharmacokinetic stability over smaller N1-substituents .
- Electronic Tuning : The 4-chlorophenyl group balances lipophilicity and target affinity better than polar sulfonamides .
- Synthetic Feasibility: Higher yields (e.g., 62–90%) are achievable with less complex substituents (), while chromenone fusion reduces efficiency () .
Biological Activity
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-chlorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 348.81 g/mol. The presence of the tert-butyl group and the pyrazolo[3,4-d]pyrimidine core structure contributes to its unique chemical properties and reactivity.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.81 g/mol |
| CAS Number | 899995-94-9 |
The compound exhibits its biological activity primarily through the inhibition of specific enzymes or receptors involved in cellular signaling pathways. It acts as an ATP-competitive inhibitor of protein tyrosine kinases, particularly those belonging to the Src family, which are crucial in regulating cell growth and differentiation .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells by inhibiting key signaling pathways that promote cell survival and proliferation. For instance, its interaction with cyclin-dependent kinases (CDKs) has been linked to reduced tumor growth in various cancer models .
Antiviral Properties
In addition to its anticancer effects, the compound has demonstrated antiviral activity against certain viruses. Its oxo-analogues have been evaluated for their efficacy in inhibiting viral replication, although some analogues showed lower activity and poor metabolic stability .
Other Biological Activities
Research indicates that this compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its ability to modulate immune responses could be beneficial in developing therapies for conditions characterized by excessive inflammation.
Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.
Study 2: Enzyme Inhibition Profile
A comparative study analyzed the enzyme inhibition profile of this compound against several kinases. The results showed that it effectively inhibited Src family kinases with IC50 values in the low nanomolar range, highlighting its potential as a targeted therapy for cancers driven by these kinases.
Synthesis and Preparation Methods
The synthesis of this compound typically involves several steps:
- Formation of Pyrazolo[3,4-d]pyrimidine Core : This is achieved through cyclization reactions involving hydrazine derivatives and suitable diketones or ketoesters under acidic or basic conditions.
- Introduction of tert-butyl Group : Alkylation reactions using tert-butyl halides in the presence of a strong base are employed.
- Amidation Reaction : The final step involves coupling with 2-(4-chlorophenyl)acetamide using coupling agents like EDCI or DCC to form the desired amide product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
